![molecular formula C11H13F3N2O3S B2475784 2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide CAS No. 1914939-86-8](/img/structure/B2475784.png)

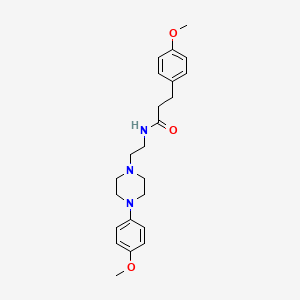

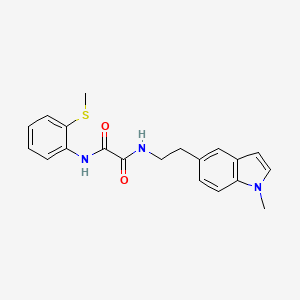

2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Xanthate-Transfer Approach and Trifluoromethylamines

In a study on the synthesis of α-trifluoromethylamines, derivatives similar to 2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide were explored. The research highlighted the synthesis of biologically active compounds and radical additions, emphasizing the relevance of trifluoromethylamines in creating fluorinated derivatives for various applications (Gagosz & Zard, 2006).

Synthon in Heterocyclic Synthesis

2-Cyano-N-(4-sulfamoylphenyl) acetamide, a compound similar to this compound, has been studied as a building block in the synthesis of polyfunctionalized heterocyclic compounds. This research highlights its potential as a versatile synthon for creating a variety of biologically significant compounds (Gouda, 2014).

Chemical Shift Sensitivity in NMR Studies

A study on the chemical shift sensitivity of trifluoromethyl tags, including compounds related to this compound, discussed their application in fluorine (19F) NMR studies of proteins. This research emphasizes the potential of such compounds in elucidating distinct protein conformers or states (Ye et al., 2015).

Synthesis of Novel Sulfonamide Derivatives

In another study, novel sulfonamide derivatives, structurally related to this compound, were synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This highlights the compound's relevance in medicinal chemistry and cancer research (Ghorab et al., 2015).

Ionic Liquids and Electrochemical Properties

A study on ionic liquids with anions based on fluorosulfonyl derivatives, including compounds similar to this compound, investigated their electrochemical properties. These properties are relevant for applications such as lithium battery electrolytes (Gouveia et al., 2017).

Mechanism of Action

Mode of Action

Given its chemical structure, it may interact with its targets through a variety of mechanisms, potentially including covalent binding, allosteric modulation, or competitive inhibition

Biochemical Pathways

The biochemical pathways affected by 2,2,2-Trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide are currently unknown. Based on its chemical structure, it may potentially interact with pathways involving sulfamoylphenyl moieties

Pharmacokinetics

The trifluoroacetamide group may influence the compound’s bioavailability and metabolic stability

Result of Action

The molecular and cellular effects of this compound are currently unknown. Given its chemical structure, it may have potential effects on cellular processes involving sulfamoylphenyl moieties

Action Environment

The action of this compound may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules

properties

IUPAC Name |

2,2,2-trifluoro-N-[3-(4-sulfamoylphenyl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3S/c12-11(13,14)10(17)16-7-1-2-8-3-5-9(6-4-8)20(15,18)19/h3-6H,1-2,7H2,(H,16,17)(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHGQPFIOKJYCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCNC(=O)C(F)(F)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)benzyl]imino}methyl)benzenol](/img/structure/B2475704.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2475707.png)

![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2475709.png)

![N-(1-cyano-3-methylbutyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2475711.png)

![2-(1,3-benzodioxol-5-yl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2475712.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2475716.png)

![(NE)-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B2475722.png)